molecular formula C18H13ClN4 B15217046 9-Benzyl-6-chloro-2-phenylpurine CAS No. 176515-40-5

9-Benzyl-6-chloro-2-phenylpurine

Cat. No.: B15217046
CAS No.: 176515-40-5
M. Wt: 320.8 g/mol
InChI Key: ABGRSMRFORNOOE-UHFFFAOYSA-N
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Description

9-Benzyl-6-chloro-2-phenylpurine is a chemical compound with the molecular formula C18H13ClN4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the purine ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-chloro-2-phenylpurine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino derivative of the compound .

Scientific Research Applications

9-Benzyl-6-chloro-2-phenylpurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-chloro-2-phenylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA and RNA synthesis, similar to other purine derivatives .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the benzyl and phenyl groups, making it less complex.

    2-Phenylpurine: Lacks the chlorine and benzyl groups.

    9-Benzylpurine: Lacks the chlorine and phenyl groups.

Uniqueness

9-Benzyl-6-chloro-2-phenylpurine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, chlorine, and phenyl groups allows for a wide range of chemical reactions and potential biological activities .

Properties

CAS No.

176515-40-5

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

9-benzyl-6-chloro-2-phenylpurine

InChI

InChI=1S/C18H13ClN4/c19-16-15-18(22-17(21-16)14-9-5-2-6-10-14)23(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2

InChI Key

ABGRSMRFORNOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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